REACTION_CXSMILES
|
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[C:12]1([NH:18]N)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.S([O-])([O-])(=O)=O.[Mg+2].O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH2:2]1[CH2:1][O:11][C:4]2([CH2:9][C:8]3[C:17]4[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=4)[NH:18][C:7]=3[CH2:6][CH2:5]2)[O:3]1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
48.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
The magnesium sulphate is then filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
WAIT
|
Details
|
separator for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is then concentrated
|
Type
|
ADDITION
|
Details
|
2N sodium hydroxide solution is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with ethyl acetate The combined ethyl acetate phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue crystallizes from a little ether
|
Type
|
CUSTOM
|
Details
|
In this way 3.5 g (72.9% of theory) of the product are obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1OC2(CCC=3NC4=CC=CC=C4C3C2)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |